1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Overview
Description
1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine is a chemical compound with the molecular formula C10H10Cl2N2. It is known for its use as a pharmaceutical intermediate and has applications in various fields of scientific research . The compound is characterized by its white to cream crystalline powder form and is insoluble in water .
Preparation Methods
The synthesis of 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine involves several synthetic routes and reaction conditions. One common method includes the nucleophilic substitution reaction, where appropriate starting materials undergo cyclization reactions under controlled conditions . Industrial production methods often involve multistep synthesis and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine can be compared with other similar compounds, such as:
Tetrachlorophthalic anhydride: Another chlorinated compound with different applications.
Naphthyridines: Compounds with a similar fused-ring system and various pharmacological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
3,6-dichloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)14-13-9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFYLGNTOAIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=NN=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423499 | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202823-67-4 | |
Record name | 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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